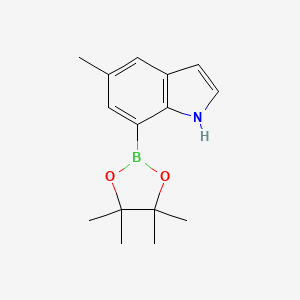
4-Pyridinamine, N-1-naphthalenyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE is an organic compound that features a naphthalene ring attached to a pyridine ring through an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE typically involves the coupling of a naphthalene derivative with a nitropyridine derivative. One common method includes the following steps:
Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-nitropyridine.
Amination: The 3-nitropyridine is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative.
Coupling Reaction: The aminated pyridine is coupled with a naphthalene derivative, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: Industrial production of N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the naphthalene or pyridine rings.
Reduction: Aminated derivatives where the nitro group is converted to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(NAPHTHALEN-1-YL)PHENAZINE-1-CARBOXAMIDE: Another naphthalene derivative with potential fungicidal properties.
NAPHTHALENE-1-YL METHANONE DERIVATIVES: Used in various synthetic applications and as intermediates in organic synthesis.
Uniqueness: N-(NAPHTHALEN-1-YL)-3-NITROPYRIDIN-4-AMINE is unique due to its combination of a naphthalene ring and a nitropyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
104538-29-6 |
|---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
N-naphthalen-1-yl-3-nitropyridin-4-amine |
InChI |
InChI=1S/C15H11N3O2/c19-18(20)15-10-16-9-8-14(15)17-13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,16,17) |
InChI Key |
CRQNFCCINFKHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)
![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)
![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)

![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)



![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)
![[2,3'-Bi-1H-inden]-1-one, 2,3-dihydro-2-methyl-](/img/structure/B11856263.png)
![8-Chloro-1-methyl-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B11856265.png)
![2-Imino-8-pyridin-3-yl-7,9-dioxa-1-thia-3-azaspiro[4.5]decan-4-one](/img/structure/B11856269.png)

